Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a carboxylate group and a phenyl ring that is further substituted with a fluoro and a sulfamoyl group. The unique structural attributes of this compound make it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methyl chloroformate in the presence of a base like triethylamine.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with fluoro and sulfamoyl groups. This can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be done using fluorine gas or other fluorinating agents, while the sulfamoyl group can be introduced using sulfonamide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration, depending on the desired derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can yield various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. The presence of the sulfamoyl group suggests possible applications in the development of sulfa drugs, which are known for their antibacterial properties.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in the production of various active ingredients.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The fluoro group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-chloro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate
- Methyl 4-[(2-fluoro-4-aminophenyl)methyl]piperazine-1-carboxylate
- Methyl 4-[(2-fluoro-4-nitrophenyl)methyl]piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate stands out due to the presence of both a fluoro and a sulfamoyl group. This combination enhances its chemical reactivity and biological activity, making it a more versatile and potent compound for various applications.
Properties
IUPAC Name |
methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O4S/c1-21-13(18)17-6-4-16(5-7-17)9-10-2-3-11(8-12(10)14)22(15,19)20/h2-3,8H,4-7,9H2,1H3,(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAKYULFSOLEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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